molecular formula C20H24O2 B12586084 Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]- CAS No. 647033-35-0

Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]-

Cat. No.: B12586084
CAS No.: 647033-35-0
M. Wt: 296.4 g/mol
InChI Key: LPZPUGIDIJZJQB-IBGZPJMESA-N
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Description

The compound Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]- is a chiral benzaldehyde derivative characterized by a stereogenic center at the C2 position (S-configuration) and a branched alkyl chain substituted with a 4-methylphenyl group.

Properties

CAS No.

647033-35-0

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]benzaldehyde

InChI

InChI=1S/C20H24O2/c1-15-4-6-17(7-5-15)13-20(2,3)19(22)12-16-8-10-18(14-21)11-9-16/h4-11,14,19,22H,12-13H2,1-3H3/t19-/m0/s1

InChI Key

LPZPUGIDIJZJQB-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC(C)(C)[C@H](CC2=CC=C(C=C2)C=O)O

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)C(CC2=CC=C(C=C2)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted benzaldehydes, including Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]-, can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of organometallic reagents and transition metal catalysts under controlled temperatures and reaction times.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and aldehyde groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:

  • Core : Benzaldehyde (aromatic aldehyde).
  • Substituent : (2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl group.
  • Chirality : Stereogenic center at C2 (S-configuration).
  • Functional Groups : Aldehyde (–CHO), hydroxyl (–OH), and aromatic methyl groups.

Comparison with Structurally Similar Compounds

Table 1: Comparative Overview of Structural Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features Source Evidence
Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]- (Target) C₁₉H₂₂O₂* 282.37† Chiral hydroxyalkyl, dimethyl, 4-methylphenyl N/A‡
4-(3,3-Dimethyl-1-butynyl)benzaldehyde C₁₃H₁₄O 186.25 Alkyne (C≡C), dimethyl
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzaldehyde O-methyloxime C₁₅H₁₄N₂O₃S 302.35 Nitro (–NO₂), thioether (–S–), oxime
Benzeneacetic acid derivative (azetidinyl) C₂₄H₂₈N₂O₅ 424.49 Azetidinyl ring, carbamoyl, 4-methylphenyl

*Calculated molecular formula based on structural analysis. †Estimated molar mass. ‡No direct evidence for the target compound; data inferred from analogs.

Substituent Effects on Reactivity and Physicochemical Properties

Hydroxyl Group vs. This difference likely increases aqueous solubility and boiling point relative to non-polar analogs. The nitro group in introduces strong electron-withdrawing effects, reducing aromatic ring reactivity compared to the electron-donating methyl groups in the target.

Chirality and Steric Effects: The (2S)-hydroxy configuration in the target compound may influence stereoselective interactions (e.g., enzyme binding), a feature absent in non-chiral analogs like .

Lipophilicity and Bioactivity: The 4-methylphenyl group in the target and the benzeneacetic acid derivative enhances lipophilicity, favoring membrane permeability.

Hypothetical Research Findings (Extrapolated)

  • Thermal Stability : The target’s branched alkyl chain and hydroxyl group may lower volatility compared to 4-(3,3-dimethyl-1-butynyl)benzaldehyde (predicted boiling point >300°C vs. 292°C for ).
  • Synthetic Utility : The hydroxyl group could serve as a site for further derivatization (e.g., esterification), unlike the inert alkyne in .
  • Spectroscopic Signatures : The hydroxyl group would produce a distinct IR absorption (~3200–3600 cm⁻¹) absent in analogs like or .

Biological Activity

Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]- (CAS Number: 647033-35-0) is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C20_{20}H24_{24}O2_2
  • Molecular Weight : 296.403 g/mol
  • LogP : 3.9798 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity

Research has indicated that derivatives of benzaldehyde can exhibit antiviral properties. For instance, thiosemicarbazone derivatives derived from benzaldehyde have been shown to inhibit the replication of bovine viral diarrhea virus (BVDV). Among these derivatives, specific compounds displayed significant inhibitory concentrations (EC50_{50}) as low as 0.7 µM, suggesting a promising avenue for further exploration in antiviral therapies .

2. Antitumor Activity

Several studies have focused on the cytotoxic effects of benzaldehyde derivatives against various human tumor cell lines. For example, certain synthesized compounds demonstrated effective inhibition of microtubule assembly and induced apoptosis in breast cancer MDA-MB-231 cells at concentrations as low as 1 µM. These findings indicate potential applications in cancer treatment .

3. Enzyme Inhibition

Benzaldehyde derivatives have also been investigated for their ability to inhibit specific enzymes such as xanthine oxidase (XO). The introduction of hydroxyl groups at strategic positions on the benzene ring has been shown to enhance inhibitory activity against XO, which is crucial in managing conditions like gout and hyperuricemia .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of various thiosemicarbazone derivatives synthesized from benzaldehyde. The most active compounds were identified through structure-activity relationship (SAR) analysis, revealing key structural features that contributed to their efficacy against BVDV .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study, a series of benzaldehyde derivatives were screened for their cytotoxic effects on different cancer cell lines. The results highlighted that certain compounds induced significant morphological changes and increased caspase-3 activity, confirming their role as apoptosis inducers in cancer cells .

The mechanisms through which benzaldehyde derivatives exert their biological effects include:

  • Hydrogen Bonding : The formation of hydrogen bonds with target proteins enhances the binding affinity and specificity of these compounds.
  • Hydrophobic Interactions : The lipophilic nature of the compounds allows them to interact favorably with hydrophobic pockets in enzyme active sites.
  • Microtubule Destabilization : Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

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